molecular formula C14H18F3NO B6316315 N,N-Di(propan-2-yl)-4-(trifluoromethyl)benzamide CAS No. 79606-47-6

N,N-Di(propan-2-yl)-4-(trifluoromethyl)benzamide

Cat. No. B6316315
CAS RN: 79606-47-6
M. Wt: 273.29 g/mol
InChI Key: JIQMCMRDLLYYJY-UHFFFAOYSA-N
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Description

“N,N-Di(propan-2-yl)-4-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C13H18FNO . It’s also known as 3-Fluoro-N,N-diisopropylbenzamide .


Molecular Structure Analysis

The molecular weight of this compound is 223.2865232 . For more detailed structural information, you may need to refer to the compound’s CAS registry number (540754-80-1) and look up its structure in a chemical database .


Physical And Chemical Properties Analysis

For detailed physical and chemical properties, you may need to refer to a comprehensive chemical database using the compound’s CAS registry number (540754-80-1) .

Scientific Research Applications

Catalysis in Organic Synthesis

N,N-di(propan-2-yl)-4-(trifluoromethyl)benzamide: can be used as a ligand in the synthesis of water-soluble palladium complexes. These complexes, when modified with other organic structures like β-cyclodextrin, can act as homogeneous, eco-friendly, and reusable catalysts for transfer hydrogenation of carbonyl compounds . This process is crucial for producing secondary alcohols, which are valuable in various chemical industries.

Development of Organic Light-Emitting Diodes (OLEDs)

The compound’s derivatives can be utilized in the development of blue fluorescent emissive materials for OLEDs . By inducing diverse aromatic groups to the core structure, researchers can significantly alter the electroluminescence properties, leading to efficient blue emission, which is essential for high-quality display and lighting technologies.

Safety and Hazards

The safety, risk, hazard, and MSDS of this compound may be found by referring to its CAS registry number (540754-80-1) in a chemical safety database .

properties

IUPAC Name

N,N-di(propan-2-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c1-9(2)18(10(3)4)13(19)11-5-7-12(8-6-11)14(15,16)17/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQMCMRDLLYYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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